

Analytical Methods for the Characterization of 1-Cyclopropyl-n-methylmethanamine

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Compound of Interest

Compound Name:	1-Cyclopropyl-n-methylmethanamine
Cat. No.:	B168348

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Abstract

This document provides a comprehensive guide to the analytical methods for the structural elucidation and characterization of **1-Cyclopropyl-n-methylmethanamine** (CAS: 18977-45-2). As a key intermediate in pharmaceutical synthesis and a compound of interest in forensic and research settings, robust and validated analytical protocols are essential for ensuring identity, purity, and quality. This guide details field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a framework for adapting these methods. Each protocol is designed as a self-validating system, leveraging the orthogonal nature of these techniques for unambiguous characterization.

Introduction and Compound Overview

1-Cyclopropyl-n-methylmethanamine, also known as N-methylcyclopropylmethylamine, is a primary amine featuring a cyclopropyl moiety. This structural motif is prevalent in numerous biologically active compounds, making this molecule a valuable building block. Its accurate characterization is a critical step in quality control for synthesis and a prerequisite for its use in further downstream applications, including regulatory submissions.

The analytical challenge lies in confirming the connectivity of the N-methyl, methylene bridge, and cyclopropyl groups, as well as quantifying the compound and any potential impurities. This guide presents a multi-technique approach that provides complementary information, ensuring a high degree of confidence in the analytical results.

Table 1: Physicochemical Properties of **1-Cyclopropyl-n-methylmethanamine**

Property	Value	Source
CAS Number	18977-45-2	PubChem[1]
Molecular Formula	C ₅ H ₁₁ N	PubChem[1]
Molecular Weight	85.15 g/mol	PubChem[1][2]
Boiling Point	85.7 ± 8.0 °C at 760 mmHg	Chemsr[2]
Density	0.9 ± 0.1 g/cm ³	Chemsr[2]
IUPAC Name	1-cyclopropyl-N-methylmethanamine	PubChem[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is the premier technique for analyzing volatile and semi-volatile compounds like **1-Cyclopropyl-n-methylmethanamine**. The gas chromatography component provides excellent separation based on boiling point and polarity, while the mass spectrometer offers highly specific identification based on the compound's mass-to-charge ratio (m/z) and its unique fragmentation pattern upon ionization. Electron Ionization (EI) at a standard energy of 70 eV is employed to generate reproducible mass spectra that can be compared against libraries and used for structural confirmation.

Experimental Protocol: GC-MS Analysis

- Sample Preparation:
 - Accurately prepare a 1 mg/mL stock solution of the sample in methanol or acetonitrile.

- Perform a serial dilution to create a working solution of approximately 10 µg/mL in the same solvent. The use of a volatile, polar solvent ensures good sample introduction and peak shape.
- Instrumentation & Conditions:
 - Gas Chromatograph: Agilent 8890 GC System or equivalent.
 - Mass Spectrometer: Agilent 5977B MSD or equivalent.
 - Column: HP-5MS (or equivalent 5% phenyl-polymethylsiloxane) capillary column (30 m x 0.25 mm, 0.25 µm film thickness). This column provides excellent resolution for a wide range of analytes.
 - Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[3]
 - Injector Temperature: 250 °C.
 - Injection Volume: 1 µL.
 - Injection Mode: Splitless mode is recommended for achieving low detection limits.
 - Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 1 minute.
 - Ramp: 15 °C/min to 250 °C.
 - Hold: Hold at 250 °C for 2 minutes.
 - MS Conditions:
 - Ionization Mode: Electron Ionization (EI).[3]
 - Ionization Energy: 70 eV.[3]
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

- Scan Range: m/z 35-200. This range covers the molecular ion and all expected primary fragments.

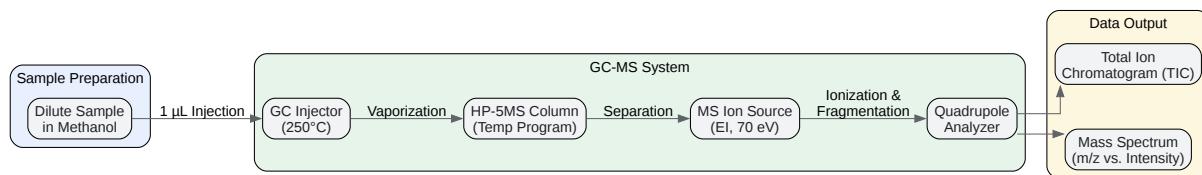
Expected Data & Interpretation

The analysis will yield a total ion chromatogram (TIC) with a distinct peak for **1-Cyclopropyl-n-methylmethanamine**. The mass spectrum corresponding to this peak serves as a molecular fingerprint.

Table 2: Predicted EI-MS Fragmentation Pattern

m/z	Ion Structure	Interpretation
85	$[\text{C}_5\text{H}_{11}\text{N}]^{+\bullet}$	Molecular Ion (M^+)
84	$[\text{C}_5\text{H}_{10}\text{N}]^+$	Loss of a hydrogen atom ($\text{M}-1$)
70	$[\text{C}_4\text{H}_8\text{N}]^+$	Loss of a methyl group ($\bullet\text{CH}_3$)
57	$[\text{C}_3\text{H}_5\text{N}]^{+\bullet}$	Cleavage of the C-C bond between methylene and cyclopropyl group
44	$[\text{C}_2\text{H}_6\text{N}]^+$	Alpha-cleavage, fragment $[\text{CH}_2=\text{NHCH}_3]^+$ (base peak)
41	$[\text{C}_3\text{H}_5]^+$	Cyclopropyl cation

Causality: The base peak is predicted to be at m/z 44 due to the stability of the resulting iminium cation formed via alpha-cleavage, a characteristic fragmentation pathway for amines. The presence of the molecular ion at m/z 85 confirms the molecular weight.



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Caption: GC-MS workflow for **1-Cyclopropyl-n-methylmethanamine**.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: While GC-MS is ideal, HPLC is a powerful orthogonal technique, particularly for purity assessment and quantification of non-volatile or thermally labile impurities. Given that **1-Cyclopropyl-n-methylmethanamine** lacks a strong chromophore, UV detection can be challenging. Therefore, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach for sensitive and specific detection. Furthermore, as the molecule is chiral, chiral HPLC is necessary to separate and quantify the enantiomers, a critical requirement in pharmaceutical development.^[4]

Protocol 3.1: Reversed-Phase LC-MS for Purity and Assay

- Sample Preparation:
 - Prepare a 1 mg/mL stock solution in 50:50 acetonitrile:water.
 - Dilute to a working concentration of 1-10 μg/mL using the initial mobile phase composition.
- Instrumentation & Conditions:
 - LC System: Waters ACQUITY UPLC H-Class or equivalent.

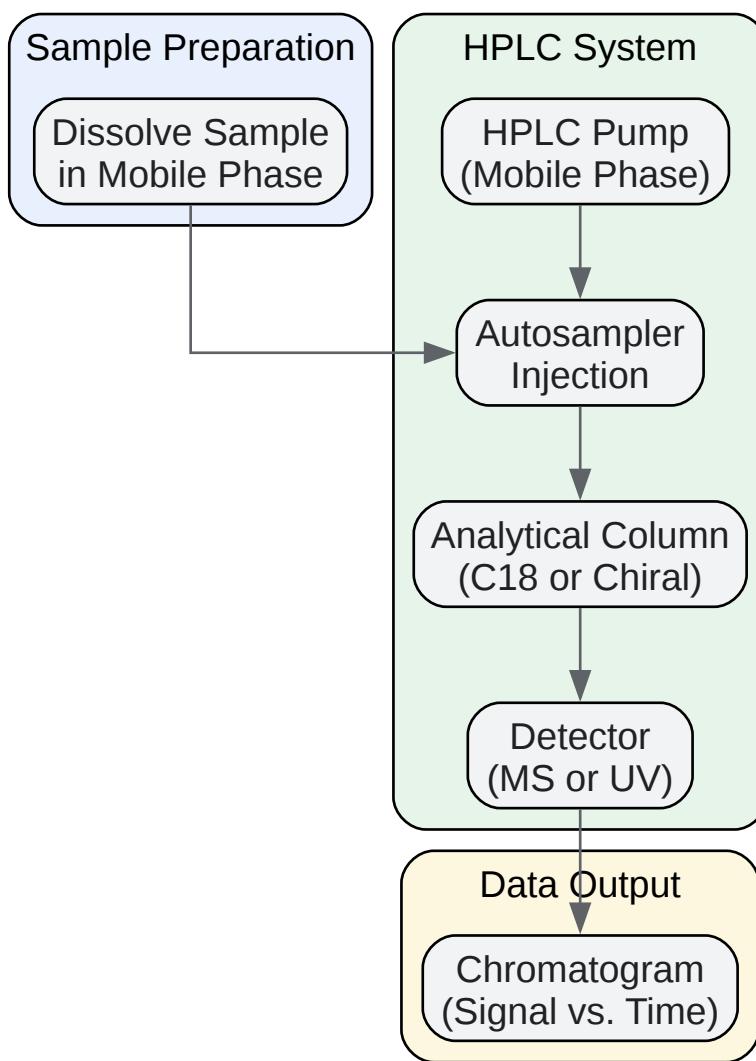
- MS System: Waters SQ Detector 2 or equivalent single quadrupole mass spectrometer.
- Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 μ m).
- Mobile Phase A: Water with 0.1% Formic Acid. Formic acid is a volatile modifier ideal for MS compatibility, aiding in protonation.[5]
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient:
 - Start at 5% B.
 - Linear ramp to 95% B over 5 minutes.
 - Hold at 95% B for 1 minute.
 - Return to 5% B and re-equilibrate for 2 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- MS Conditions:
 - Ionization Mode: Electrospray Ionization, Positive (ESI+).
 - Data Acquisition: Selected Ion Recording (SIR) of the protonated molecular ion $[M+H]^+$ at m/z 86.1.

Protocol 3.2: Chiral Normal-Phase HPLC for Enantiomeric Separation

- Sample Preparation:
 - Prepare a 1 mg/mL solution in the mobile phase.

- Instrumentation & Conditions:

- LC System: Standard HPLC system with UV detector.
- Column: Polysaccharide-based chiral stationary phase (CSP) (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 μ m).
- Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). The small amount of amine additive is crucial for improving peak shape for basic analytes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at 210 nm.



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Caption: General HPLC workflow for purity or chiral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most definitive analytical technique for the structural elucidation of organic molecules.^[6] Both ^1H and ^{13}C NMR provide unambiguous information about the chemical environment, connectivity, and number of atoms in the molecule. The data presented here are predicted based on established chemical shift principles and spectral data of similar structures, such as cyclopropylamine and N-methyl amines.^{[7][8]}

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation:
 - Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
 - Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).
- Instrumentation & Conditions:
 - Spectrometer: Bruker Avance 400 MHz (or higher field) spectrometer.
 - Probe: 5 mm broadband probe.
 - Temperature: 298 K.
 - ^1H NMR: Acquire at least 16 scans.
 - ^{13}C NMR: Acquire at least 1024 scans using a proton-decoupled pulse program.

Expected Data & Interpretation

Table 3: Predicted ^1H and ^{13}C NMR Chemical Shifts (in CDCl_3)

Atom Type	Predicted ^1H Shift (δ , ppm)	Multiplicity	Integration	Predicted ^{13}C Shift (δ , ppm)
N-CH ₃	~2.45	Singlet (s)	3H	~36.5
N-CH ₂ -	~2.30	Doublet (d)	2H	~58.0
Cyclopropyl-CH	~0.90	Multiplet (m)	1H	~10.5
Cyclopropyl-CH ₂ (cis)	~0.45	Multiplet (m)	2H	~4.0
Cyclopropyl-CH ₂ (trans)	~0.15	Multiplet (m)	2H	~4.0

Causality: The protons on the cyclopropyl ring are heavily shielded and appear far upfield (low ppm), which is a characteristic feature.^[7] The methylene protons are adjacent to the cyclopropyl methine proton and will therefore appear as a doublet. The N-methyl protons are isolated and will appear as a singlet. The NH proton signal is often broad and may exchange with trace water in the solvent; it is typically observed between 1-2 ppm but is not included in the table as its position can be highly variable.

1-Cyclopropyl-n-methylmethanamine				
CH ₃	NH	CH ₂	CH	CH ₂ -CH ₂
N-Methyl	Methylene Bridge	Cyclopropyl Ring		
Predicted ¹ H NMR Signals				
~2.45 ppm (s, 3H)		~2.30 ppm (d, 2H)		~0.15-0.90 ppm (m, 5H)

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Caption: Correlation of molecular structure to predicted ¹H NMR signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. It works by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. For **1-Cyclopropyl-n-methylmethanamine**, FT-IR can quickly confirm the presence of the N-H bond of the secondary amine and the C-H bonds of the aliphatic and cyclopropyl groups.

Experimental Protocol: FT-IR Analysis

- Sample Preparation:
 - Method A (Neat Liquid): Place one drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

- Method B (ATR): Place one drop of the liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is the most common and convenient method.[3]
- Instrumentation & Conditions:
 - Spectrometer: Bruker Tensor 27 FT-IR or equivalent.[9]
 - Scan Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Scans: Average of 16 scans.
 - Background: A background spectrum of the clean, empty sample compartment (or ATR crystal) must be collected before the sample spectrum.[3]

Expected Data & Interpretation

Table 4: Characteristic FT-IR Absorption Bands

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~3300 (weak, broad)	N-H Stretch	Secondary Amine
~3080	C-H Stretch	Cyclopropyl C-H
2950-2800	C-H Stretch	Aliphatic (CH_3 , CH_2)
~1460	C-H Bend	Aliphatic (CH_2 , CH_3)
~1130	C-N Stretch	Aliphatic Amine
~1020	C-C Stretch	Cyclopropyl Ring "Breathing"

Trustworthiness: The combination of these distinct bands provides a high-confidence confirmation of the key functional groups. The C-H stretch above 3000 cm^{-1} is particularly indicative of the strained cyclopropyl ring, differentiating it from a simple alkyl chain.

Conclusion: A Self-Validating Approach

The characterization of **1-Cyclopropyl-n-methylmethanamine** is best achieved through a multi-technique, orthogonal approach.

- GC-MS confirms the molecular weight and provides a characteristic fragmentation fingerprint.
- HPLC/LC-MS offers an alternative separation technique for purity analysis and is essential for resolving enantiomers.
- NMR Spectroscopy delivers definitive, unambiguous structural elucidation of the carbon-hydrogen framework.
- FT-IR Spectroscopy provides rapid confirmation of the essential functional groups.

When used in concert, these methods create a self-validating system where the results from one technique corroborate the others, leading to an unequivocal identification and characterization of the molecule that is scientifically sound and defensible for research, development, and regulatory purposes.

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- To cite this document: BenchChem. [Analytical Methods for the Characterization of 1-Cyclopropyl-n-methylmethanamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b168348#analytical-methods-for-1-cyclopropyl-n-methylmethanamine-characterization>]

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